(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide (S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13413505
InChI: InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
SMILES: CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N
Molecular Formula: C12H17ClN2O
Molecular Weight: 240.73 g/mol

(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide

CAS No.:

Cat. No.: VC13413505

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide -

Specification

Molecular Formula C12H17ClN2O
Molecular Weight 240.73 g/mol
IUPAC Name (2S)-2-amino-N-[(3-chlorophenyl)methyl]-3-methylbutanamide
Standard InChI InChI=1S/C12H17ClN2O/c1-8(2)11(14)12(16)15-7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16)/t11-/m0/s1
Standard InChI Key KZSRJEGSKMPYFF-NSHDSACASA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)Cl)N
SMILES CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N
Canonical SMILES CC(C)C(C(=O)NCC1=CC(=CC=C1)Cl)N

Introduction

(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide is a chiral organic compound with potential applications in pharmaceuticals and chemical research. Its structure includes an amide functional group, a chiral center, and a substituted benzyl group, which contribute to its unique chemical and biological properties.

Synthesis

The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide typically involves:

  • Starting Materials:

    • A chiral precursor such as (S)-valine.

    • 3-Chlorobenzylamine.

  • Reaction Steps:

    • Activation of the carboxylic acid group in (S)-valine using reagents like carbodiimides.

    • Coupling with 3-chlorobenzylamine under mild conditions to form the amide bond.

  • Purification: The product is purified using recrystallization or chromatography to ensure enantiomeric purity.

Biological Activity

(S)-2-Amino-N-(3-chloro-benzyl)-3-methyl-butyramide is hypothesized to have biological activity due to its structural similarity to bioactive molecules. Potential applications include:

  • Pharmacological Targeting: The compound may interact with enzymes or receptors due to its amide and amino groups.

  • Drug Development: It could serve as a scaffold for designing drugs targeting neurological or metabolic pathways.

Analytical Characterization

The compound's identity and purity are confirmed using the following techniques:

TechniquePurpose
NMR Spectroscopy (1H, 13C)Determines molecular structure and stereochemistry
Mass Spectrometry (MS)Confirms molecular weight
Infrared Spectroscopy (IR)Identifies functional groups
Optical RotationMeasures chirality

Potential Applications

  • Pharmaceuticals: The compound could be explored for its therapeutic potential in treating diseases where amides play a role in drug-receptor binding.

  • Chemical Research: Its chiral nature makes it valuable for studying stereochemical effects in reactions.

  • Material Science: As an intermediate in synthesizing more complex molecules.

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